Pomalidomide-5'-PEG2-OH
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Overview
Description
Pomalidomide-5’-PEG2-OH is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is designed to facilitate the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology. Pomalidomide-5’-PEG2-OH contains a Cereblon (CRBN)-recruiting ligand and a PEGylated linker, making it a valuable tool in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-PEG2-OH typically involves the conjugation of pomalidomide with a PEGylated linker. The process begins with the preparation of pomalidomide, which can be synthesized through a multi-step continuous flow synthesis . The key steps include:
- Reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione .
- Reducing the nitro group to an amino group.
- Coupling the resulting compound with a PEGylated linker to form pomalidomide-5’-PEG2-OH.
Industrial Production Methods
Industrial production of pomalidomide-5’-PEG2-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . Continuous flow chemistry is preferred for its efficiency, safety, and scalability .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-PEG2-OH undergoes various chemical reactions, including:
Substitution Reactions: The PEGylated linker can participate in nucleophilic substitution reactions.
Click Chemistry: The azide-functionalized derivatives of pomalidomide-5’-PEG2-OH are commonly used in click chemistry for conjugation with other molecules.
Common Reagents and Conditions
Coupling Agents: Used in the initial synthesis of pomalidomide.
Reducing Agents: Employed to convert nitro groups to amino groups.
Azides and Alkynes: Utilized in click chemistry reactions.
Major Products
The major products formed from these reactions are typically conjugates of pomalidomide-5’-PEG2-OH with various target molecules, enabling the creation of PROTACs and other bioactive compounds .
Scientific Research Applications
Pomalidomide-5’-PEG2-OH has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-5’-PEG2-OH exerts its effects by recruiting Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins . The compound’s PEGylated linker enhances its solubility and cellular permeability, making it an effective tool for targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative of thalidomide with enhanced potency and reduced toxicity.
Pomalidomide: The base compound for pomalidomide-5’-PEG2-OH, used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-5’-PEG2-OH stands out due to its PEGylated linker, which improves its pharmacokinetic properties and facilitates its use in PROTAC technology. This makes it a valuable tool for targeted protein degradation, offering advantages over its non-PEGylated counterparts .
Properties
Molecular Formula |
C17H19N3O6 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O6/c21-6-8-26-7-5-18-10-1-2-11-12(9-10)17(25)20(16(11)24)13-3-4-14(22)19-15(13)23/h1-2,9,13,18,21H,3-8H2,(H,19,22,23) |
InChI Key |
MIOLXQDWPZQBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCO |
Origin of Product |
United States |
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